Z-D-Phe-OH

概要

説明

“Z-D-Phe-OH” is an amino acid . It’s also known as N-Cbz-D-phenylalanine . It’s used for affinity chromatography of proteinases .

Synthesis Analysis

The synthesis of “this compound” involves various methods including solid and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .

Molecular Structure Analysis

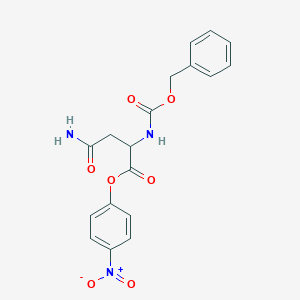

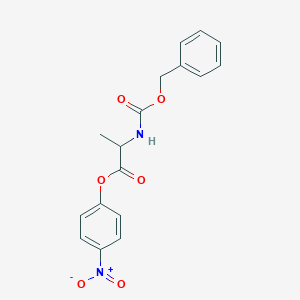

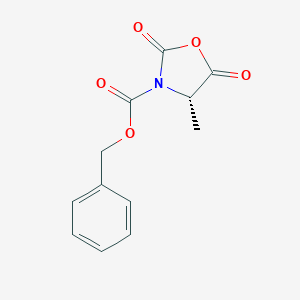

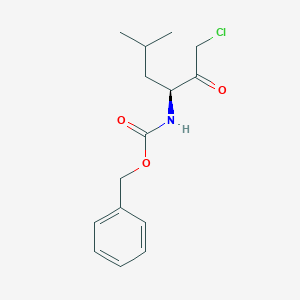

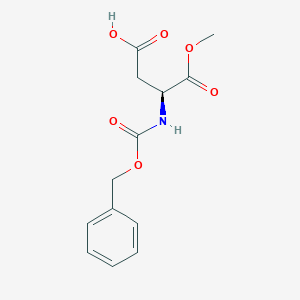

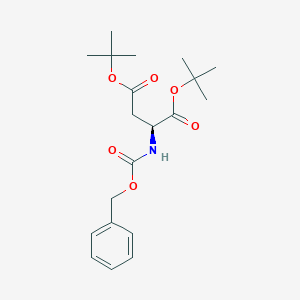

The empirical formula of “this compound” is C17H17NO4 . Its molecular weight is 299.32 . The SMILES string representation is OC(=O)C@@HNC(=O)OCc2ccccc2 .

Chemical Reactions Analysis

There’s limited information available on the specific chemical reactions involving “this compound”. However, it’s known to be used in peptide synthesis .

科学的研究の応用

Photocatalytic Hydrogen Evolution : Gao et al. (2019) discuss the construction of a Z-scheme system, a promising approach for photocatalytic hydrogen evolution (PHE). They fabricated a direct Z-scheme system with defect-rich components, showing superior PHE rate, high stability, and recyclability. This study highlights the role of defects in constructing Z-scheme systems, potentially applicable to CO2 reduction and water purification (Gao et al., 2019).

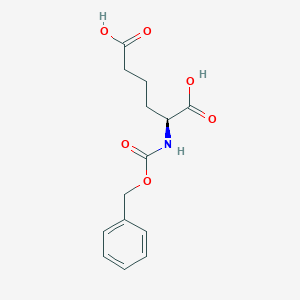

Synthesis of Bitter-Taste Dipeptide : Ungaro et al. (2015) developed a clean, synthetic route for preparing the bitter-taste dipeptide Ala-Phe. They synthesized Z-Ala-Phe-OMe, a potential substitute for caffeine as a food additive. This combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles demonstrates the potential for green production of important compounds (Ungaro et al., 2015).

Peptide Synthesis with Lithium Salts : Thaler et al. (1991) investigated the influence of Li-salts on peptide-coupling reactions. They used Z-Phe-OH coupled with HCl•Ala-O(t-Bu) as a model for stepwise synthesis, examining the effects of salt additives on yields, side-product formation, and racemisation. Their findings are relevant for understanding conditions for using lithium-salts in coupling reactions (Thaler et al., 1991).

Photocatalytic Decolorization Using ZnO/SnO2 : Chiang and Lin (2013) explored the effectiveness of coupled ZnO/SnO2 photocatalysts in decolorizing methylene blue in aqueous solutions. They evaluated the impact of oxygen, photocatalyst dosage, and pH on decolorization efficiency, offering insights into environmental applications (Chiang & Lin, 2013).

Lipase-Catalyzed Peptide Synthesis : Kawashiro et al. (1993) studied lipase-catalyzed peptide synthesis using Z-Phe-OEt as an ester substrate. They explored the impact of various conditions, including solvent concentration and reaction temperature, on peptide synthesis. This research provides valuable insights into the efficiency and specificity of enzyme-catalyzed peptide synthesis (Kawashiro et al., 1993).

Hydroxylation of D-phenylalanine : Biondi et al. (2006) investigated d-phenylalanine hydroxylation as a method to detect hydroxyl radicals, particularly in cardiac pathophysiology. They demonstrated that d-phenylalanine is sensitive for detecting hydroxyl radical generation, offering a reliable method for studying oxidative stress under various pathophysiological conditions (Biondi et al., 2006).

作用機序

Target of Action

Z-D-Phe-OH, also known as N-Cbz-D-phenylalanine, is primarily used for affinity chromatography of proteinases . One of its main targets is the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus . This enzyme plays a crucial role in the degradation of fibrinogen, a protein involved in blood clotting.

Mode of Action

It is known to interact with its target enzymes and inhibit their activity . This interaction likely involves the compound binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its usual reactions.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific enzymes it targets. For example, by inhibiting the extracellular fibrinogenolytic enzyme of Aspergillus fumigatus, it may affect the organism’s ability to degrade fibrinogen . This could potentially impact processes such as blood clotting and tissue remodeling.

Safety and Hazards

将来の方向性

The Phe-Phe motif, which “Z-D-Phe-OH” could be part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These structures have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This suggests that “this compound” and similar compounds could have promising future applications in the field of nanomedicine .

特性

IUPAC Name |

(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRONHWAVOYADJL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285286 | |

| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2448-45-5 | |

| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2448-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Z-D-Phenylalanine used in the synthesis of the tripeptide derivatives related to Gramicidin S?

A1: While the provided research abstract [] doesn't explicitly state the reason for using Z-D-Phenylalanine in this specific case, it mentions employing the Z-group (carbobenzyloxy) thoroughly as an N-protecting group. Protecting groups like carbobenzyloxy are crucial in peptide synthesis to prevent unwanted side reactions and ensure the desired sequence is achieved. The “D” configuration suggests that the researchers were likely interested in incorporating D-amino acids into the peptide sequence. This is a common strategy to modify the properties of peptides, such as increasing their resistance to enzymatic degradation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(benzyloxy)carbonyl]-L-aspartic acid](/img/structure/B554431.png)